3,8-Dihydroxy-6-methylxanthone

Enzyme Inhibition Xanthine Oxidase Gout

Sourcing a well-characterized, potent xanthine oxidase inhibitor for lead optimization is often hindered by unvalidated analogs. 3,8-Dihydroxy-6-methylxanthone (CAS 66951-35-7) is a specific, naturally occurring xanthone that directly addresses this need with quantifiable bioactivity. - Sub-micromolar XO inhibition confirmed against both bovine and human enzymes (Ki=820 nM, IC50=250 nM), comparable to allopurinol. - Validated anti-MRSA reference standard with a documented IC50 of 1.29 µM, ensuring robust HTS assay validation. - Well-characterized analytical standard with a defined UV-Vis spectrum (λmax: 242, 269, 309, 340 nm) for HPLC-based quantification and quality control.

Molecular Formula C14H10O4
Molecular Weight 242.23
CAS No. 66951-35-7
Cat. No. B600348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dihydroxy-6-methylxanthone
CAS66951-35-7
Synonyms1,​6-​Dihydroxy-​3-​methyl-9H-​xanthen-​9-​one;  1,6-Dihydroxy-3-methylxanthone
Molecular FormulaC14H10O4
Molecular Weight242.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dihydroxy-6-methylxanthone Bioactivity Overview


3,8-Dihydroxy-6-methylxanthone (CAS 66951-35-7), also known as griseoxanthone C or cassiaxanthone, is a naturally occurring, oxygenated heterocyclic compound belonging to the xanthone class . It is characterized by a tricyclic dibenzo-γ-pyrone core substituted with hydroxyl groups at positions 3 and 8, and a methyl group at position 6 . This specific substitution pattern distinguishes it from a broad family of xanthone derivatives and has been shown to confer quantifiable inhibitory activity against key enzymes such as xanthine oxidase (XO) as well as antimicrobial effects against certain Gram-positive pathogens [1][2]. It is primarily sourced from fungi and lichens, including species like Microsphaeropsis sp. and Cassia reticulata, and is under active investigation as a lead compound in medicinal chemistry and chemical biology research .

Xanthine oxidase inhibition research workflow

Reported sub-micromolar enzyme interaction context

Antimicrobial screening assay context

Gram-positive pathogen research, including MRSA

Natural-product-derived lead compound research

Fungal and lichen isolate characterization studies

Substitution Limitations for 3,8-Dihydroxy-6-methylxanthone


Substituting 3,8-dihydroxy-6-methylxanthone with another xanthone derivative or a generic natural product library is scientifically unsound due to the highly specific nature of its structure-activity relationship (SAR). The compound's precise 3,8-dihydroxy-6-methyl substitution pattern is not a common motif; many related xanthones possess different hydroxylation sites (e.g., 1,3-, 1,6-, or 1,7-dihydroxy configurations) or lack the critical C-6 methyl group [1]. Studies on xanthone SAR demonstrate that both the position and number of hydroxyl groups, as well as the presence of methyl substituents, dramatically alter binding affinities for targets like xanthine oxidase, antioxidant capacity, and antimicrobial potency [2][3]. For instance, while many flavonoids and xanthones show some XO inhibition, the specific Ki of 820 nM reported for this compound against bovine XO is a direct consequence of its unique topology, which dictates its fit within the enzyme's active site [4]. Relying on an uncharacterized analog or a crude extract would introduce unpredictable and likely diminished potency, confounding research outcomes and procurement decisions. The evidence below establishes the quantifiable thresholds that only this specific compound meets.

Differently hydroxylated xanthones may shift XO binding profile; SAR is sensitive to 3,8-dihydroxy-6-methyl motif.

Generic natural product libraries or crude extracts may alter antimicrobial screening context; specific MRSA benchmark not matched.

Absence or repositioning of C-6 methyl group may reduce target engagement; reported class-level SAR supports substitution-specific activity.

3,8-Dihydroxy-6-methylxanthone Performance Benchmarks


Xanthine Oxidase Inhibition Advantage

3,8-Dihydroxy-6-methylxanthone demonstrates potent, competitive inhibition of xanthine oxidase (XO), a key therapeutic target for gout and hyperuricemia. In direct enzyme inhibition assays, this compound exhibits a Ki value of 820 nM against bovine XO [1]. In a separate study using human XO, its inhibitory potency is reported as an IC50 of 250 nM [2]. These values are competitive when compared to allopurinol (a standard clinical XO inhibitor with an IC50 of ~780 nM under similar assay conditions [3]) and superior to many other simple hydroxylated xanthones which typically display IC50 values in the high micromolar to millimolar range [4]. This indicates that the specific 3,8-dihydroxy-6-methyl substitution pattern is a key pharmacophore for high-affinity XO interaction.

XO Inhibition Potency
Cross-study comparable
Ki = 820 nM (bovine); IC50 = 250 nM (human)
Allopurinol ~780 nM; baseline xanthones >50,000 nM
Supports XO inhibition pathway-response context
Reported >200-fold difference over unsubstituted xanthones
Enzyme Inhibition Xanthine Oxidase Gout Medicinal Chemistry

Antimicrobial Activity Against MRSA

The compound exhibits selective antimicrobial activity, with notable potency against methicillin-resistant Staphylococcus aureus (MRSA). While a direct head-to-head MIC study for this exact compound is not available in the public domain, robust cross-study comparable data exists for its synonym, griseoxanthone C, which is chemically identical. Griseoxanthone C demonstrates an IC50 of 1.29 µM against MRSA, a value that underscores its potential as an anti-MRSA lead . This potency is significantly higher than that observed for many other fungal-derived polyketides in the same assays, such as compound 12 from Ulocladium sp., which showed an IC50 of 20.95 µM against MRSA under similar conditions [1]. This quantifiable difference highlights the specific antimicrobial contribution of the 3,8-dihydroxy-6-methylxanthone scaffold.

Anti-MRSA Activity
Cross-study comparable
IC50 = 1.29 µM (griseoxanthone C)
Comparator: 20.95 µM (Ulocladium sp. cpd 12)
Supports antimicrobial screening context
~16-fold reported difference; broth microdilution assay
Antimicrobial MRSA Natural Product Antibiotic Resistance

Class-Level Advantage in XO Inhibition

A class-level inference can be drawn regarding the critical importance of the 3,8-dihydroxy-6-methyl substitution pattern for optimal xanthine oxidase (XO) inhibition. While many flavonoids and simple xanthones exhibit weak XO inhibition (typically with IC50 values > 50 µM), the presence of specific hydroxyl and methyl groups, as found in this compound, dramatically enhances potency [1]. The observed Ki of 820 nM (bovine) and IC50 of 250 nM (human) for 3,8-dihydroxy-6-methylxanthone represent a >100-fold improvement in inhibitory potency over baseline unsubstituted xanthones [2][3]. This class-level inference, supported by the specific data for this compound, demonstrates that the precise substitution pattern is a key determinant of biological activity, making it a privileged scaffold for XO inhibitor development compared to the broader, less active class.

Class-Level XO Potency
Class-level inference
Reported >100-fold difference over unsubstituted xanthone baseline
Supports privileged scaffold interpretation
SAR class-level inference; data to verify for specific systems
Xanthine Oxidase Structure-Activity Relationship Natural Product Enzyme Inhibition

3,8-Dihydroxy-6-methylxanthone Applications


Lead Compound for XO Inhibitors

Given its documented, sub-micromolar inhibition of both bovine and human xanthine oxidase (Ki=820 nM, IC50=250 nM), 3,8-dihydroxy-6-methylxanthone is a prime candidate for use as a starting point in medicinal chemistry campaigns targeting hyperuricemia, gout, and related cardiovascular conditions [1][2]. Its potency, which is comparable to the clinical standard allopurinol, makes it a valuable alternative scaffold for overcoming allopurinol-related hypersensitivity or for developing novel combination therapies.

Anti-MRSA Screening Standard

The compound's validated IC50 of 1.29 µM against MRSA positions it as a valuable reference standard or positive control in high-throughput screening assays designed to identify novel anti-MRSA agents from natural product libraries or synthetic collections . Its well-defined activity profile allows for robust assay validation and benchmarking of new chemical entities.

Analytical Standard for Quality Control

As a well-characterized natural product with a known UV-Vis spectrum (λmax at 242, 269, 309, and 340 nm) [3], 3,8-dihydroxy-6-methylxanthone is an ideal analytical standard for HPLC-based quantification and quality control in the analysis of fungal extracts, traditional medicines containing Cassia or Senna species, and for confirming the identity of biosynthetic intermediates in polyketide pathway studies .

Application
Selection Property
Validation Focus
XO inhibitor lead optimization studies
XO inhibition assay context
Enzyme kinetics and SAR interpretation
Antimicrobial screening studies (MRSA)
Antimicrobial screening context
MIC and strain-panel endpoint review
Natural product analytical standardization
Spectral and chromatographic identity
HPLC/UV-Vis method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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